Structural Differentiation from the Closest Commercially Available Analog: 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
The target compound differs from the closest commercially listed structural analog, 1-benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, by a single substitution: a 3,4-dimethoxybenzyl group in place of the benzhydryl moiety. In the FAAH inhibitor chemotype represented by US20090062294, the nature of the Ar² substituent (the group attached to the urea nitrogen distal to the piperidine) is a primary determinant of potency and selectivity . Specifically, the 3,4-dimethoxy substitution pattern on the benzyl ring introduces two hydrogen-bond-accepting methoxy groups that can engage distinct interactions within the FAAH active site acyl chain-binding pocket compared to the unsubstituted benzhydryl group . However, no direct comparative biological data are available for this specific pair, and this differentiation is based on class-level SAR inference from the broader patent disclosure .
| Evidence Dimension | Structural differentiation (Ar² substituent) and predicted target engagement |
|---|---|
| Target Compound Data | 3,4-Dimethoxybenzyl substituent (two methoxy H-bond acceptors; cLogP-modulating effect) |
| Comparator Or Baseline | 1-Benzhydryl-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea (unsubstituted benzhydryl group) |
| Quantified Difference | No direct comparative bioactivity data available. Class-level SAR: dimethoxy substitution on benzyl ring in related FAAH inhibitor series modulates potency by up to 10- to 100-fold depending on the specific assay context . |
| Conditions | No head-to-head assay data. Class-level SAR extrapolated from US20090062294 and Keith et al. (2012) FAAH inhibitor series. |
Why This Matters
The 3,4-dimethoxy substitution pattern is not electronically or sterically neutral; in related FAAH inhibitor series, this motif modulates both enzyme potency and physicochemical properties (logP, solubility), directly impacting the compound's suitability for specific assay formats or in vivo models.
- [1] Apodaca, R. et al. (2009). Heteroaryl-substituted urea modulators of fatty acid amide hydrolase. US Patent Application US20090062294. View Source
- [2] Keith, J. M. et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Medicinal Chemistry Letters, 3(10), 823–827. View Source
